molecular formula C24H18ClN3 B2512173 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-31-7

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2512173
M. Wt: 383.88
InChI Key: IKYXIOIDTKHLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its potential in creating fluorescent molecular sensors and biologically active molecules. The structure of this compound suggests that it may exhibit interesting photophysical properties and could be of interest in the development of new materials or pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazoloquinolines, such as the compound , can be achieved through palladium-catalyzed intramolecular C–N bond formation starting from 4-chloroquinoline-3-carbaldehyde hydrazones. This process also involves the concurrent fission of the hydrazine N–N bond. The reaction conditions, particularly the temperature, can influence the ratio of the products, allowing for selective synthesis of the desired compound .

Molecular Structure Analysis

While the specific molecular structure of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, related compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's electronic properties and reactivity. Isomeric molecules in this family have been observed to form hydrogen-bonded dimers or π-stacked chains, which could be relevant to the compound's behavior in solid-state or crystalline forms .

Chemical Reactions Analysis

The pyrazoloquinoline core can undergo various chemical reactions, including sulfenylation and benzannulation strategies, to produce highly substituted derivatives. These reactions can be catalyzed by iodine and ascorbic acid, and the functional group tolerance of the pyrazole core allows for a wide range of substitutions, which can significantly alter the bioactivity of the molecules. Control studies, including trapping reactions and reactions with different reagents, help to elucidate the reaction mechanisms and optimize the synthesis of desired derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline are not explicitly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit fluorescence and the ability to form complexes with metal ions, which could be useful in sensor applications. The presence of a chlorophenyl group may also influence the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Biological Activity

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been synthesized and explored for various biological activities. For instance, a study by Deady et al. (2003) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady et al., 2003).

Photophysical Properties and Molecular Logic Switches

The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied, highlighting their potential in the development of molecular logic switches. Research by Uchacz et al. (2016) on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline revealed significant solvatochromism, acidochromism, and solid-state fluorescence, suggesting their application in molecular electronics and sensor technology (Uchacz et al., 2016).

Nucleophilic Aromatic Substitution

The compound's chemistry includes nucleophilic aromatic substitution reactions. Pawlas et al. (2002) synthesized 3-chloropyrazolo[3,4-c]quinoline derivatives through acid-induced nucleophilic aromatic substitution, indicating a versatile reactivity that can be harnessed in synthetic organic chemistry (Pawlas et al., 2002).

Quantum Chemical Simulations

Quantum chemical simulations have been conducted to understand the electronic and structural properties of pyrazolo[4,3-c]quinoline derivatives. Koścień et al. (2003) performed PM3 and AM1 method simulations on these derivatives, revealing insights into their absorption spectra and potential applications in materials science (Koścień et al., 2003).

Corrosion Inhibition

Pyrazolo[4,3-c]quinoline derivatives have also been evaluated as corrosion inhibitors. Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic medium, showing high efficiency, which underscores the compound's potential in industrial applications (Saraswat & Yadav, 2020).

Safety And Hazards

This involves studying the toxicity of the compound, its effects on human health and the environment, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYXIOIDTKHLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.